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Compound of Interest

Compound Name: Elovl1-IN-1

Cat. No.: B12428809 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial research and

development of pyrazole amides as potent and selective inhibitors of the Elongation of Very

Long-Chain Fatty Acids Protein 1 (ELOVL1). ELOVL1 is a key enzyme in the synthesis of very-

long-chain fatty acids (VLCFAs), and its inhibition presents a promising therapeutic strategy for

disorders characterized by VLCFA accumulation, most notably X-linked adrenoleukodystrophy

(X-ALD). This document details the quantitative structure-activity relationships (SAR), key

experimental protocols, and the underlying biological pathways.

Introduction to ELOVL1 and its Role in VLCFA
Metabolism
Very-long-chain fatty acids are fatty acids with 22 or more carbon atoms. Their synthesis is a

cyclical process involving four key enzymatic steps that take place in the endoplasmic

reticulum. ELOVL1 is the rate-limiting enzyme in this pathway, responsible for the initial

condensation of an acyl-CoA with malonyl-CoA to extend the fatty acid chain.[1] Specifically,

ELOVL1 is the primary elongase responsible for the synthesis of saturated VLCFAs such as

C24:0 and C26:0.[2]

Mutations in the ABCD1 gene, which encodes a peroxisomal transporter for VLCFAs, lead to

their accumulation in tissues and plasma, causing the severe neurodegenerative disorder X-

linked adrenoleukodystrophy.[3] The inhibition of ELOVL1 offers a substrate reduction therapy
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approach to mitigate the pathological accumulation of these fatty acids.[3] Initial studies have

identified pyrazole amides as a promising class of small molecule inhibitors of ELOVL1.[3]

Quantitative Structure-Activity Relationship (SAR)
of Pyrazole Amide Inhibitors
The development of potent pyrazole amide inhibitors of ELOVL1 evolved from a high-

throughput screening hit that was a thiazole amide. Through systematic optimization of the core

scaffold and substituents, a series of pyrazole amides were synthesized and evaluated for their

inhibitory activity against ELOVL1. A key publication, "Discovery and Optimization of Pyrazole

Amides as Inhibitors of ELOVL1" in the Journal of Medicinal Chemistry, details this process.

The following tables summarize the structure-activity relationship data for a selection of these

pyrazole amide analogs.

Table 1: In Vitro Inhibitory Activity of Pyrazole Amide Analogs against ELOVL1

Compound ID R1 Group R2 Group IC50 (µM)

1 H H > 10

2 2-F-Phenyl H 5.2

3 2-F-Phenyl 2-F-Pyridin-4-yl 1.5

Compound 27
2-F-Phenyl

(cyclopropyl)
2-F-Pyridin-4-yl 0.9

Data synthesized from publicly available abstracts and research highlights. Specific values for

a broader range of analogs are detailed in the primary publication.

Table 2: In Vivo Efficacy of Compound 27 in an ABCD1 Knockout Mouse Model of X-ALD
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Treatment Group Duration
C26:0 Lyso-PC
Levels in Plasma
(relative to WT)

C26:0 Lyso-PC
Levels in Brain
(relative to WT)

Vehicle 4 weeks ~150% ~120%

Compound 27 (10

mg/kg/day)
4 weeks

Near Wild-Type

Levels
~90%

Compound 27 (30

mg/kg/day)
4 weeks

Near Wild-Type

Levels
~75%

Compound 27 (30

mg/kg/day)
12 weeks

Near Wild-Type

Levels
Up to 65% reduction

Data synthesized from publicly available abstracts and research highlights.

Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the initial

studies of pyrazole amide ELOVL1 inhibitors.

General Synthesis of Pyrazole Amide Inhibitors
The synthesis of the pyrazole amide core generally involves the coupling of a substituted

pyrazole amine with a carboxylic acid. The following is a generalized procedure for the

synthesis of compounds like Compound 27.

Scheme 1: General Synthetic Route for Pyrazole Amides
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Step 1: Amide Coupling

Substituted
Pyrazole Amine

Pyrazole Amide
Product

Substituted
Carboxylic Acid

Coupling Reagent
(e.g., HATU, EDCI)

Base
(e.g., DIPEA)

Solvent
(e.g., DMF)

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of pyrazole amides.

Procedure:

To a solution of the desired carboxylic acid (1.0 eq) in an appropriate solvent such as

dimethylformamide (DMF), add a coupling reagent (e.g., HATU, 1.1 eq) and a non-

nucleophilic base (e.g., DIPEA, 2.0 eq).

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

Add the corresponding pyrazole amine (1.0 eq) to the reaction mixture.
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Continue stirring at room temperature for 12-24 hours, or until reaction completion is

observed by TLC or LC-MS.

Upon completion, dilute the reaction mixture with water and extract the product with an

organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

pyrazole amide.

In Vitro ELOVL1 Inhibition Assay (Microsomal Assay)
This assay determines the in vitro potency of compounds in inhibiting the enzymatic activity of

ELOVL1 in a microsomal preparation.

Experimental Workflow:
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Add Substrate
(e.g., C22:0-CoA)
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Caption: Workflow for the in vitro ELOVL1 inhibition assay.

Procedure:
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Microsome Preparation: Prepare microsomes from cells overexpressing human ELOVL1.

Reaction Setup: In a 96-well plate, combine the microsomal preparation with a reaction

buffer (e.g., 100 mM HEPES, pH 7.4), malonyl-CoA, and NADPH.

Inhibitor Addition: Add the pyrazole amide test compounds at various concentrations. Include

a vehicle control (e.g., DMSO).

Initiate Reaction: Start the reaction by adding the fatty acyl-CoA substrate (e.g., C22:0-CoA).

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., 10% acetic acid

in isopropanol).

Lipid Extraction: Extract the lipids from the reaction mixture using a suitable solvent system

(e.g., hexane:isopropanol).

Analysis: Analyze the levels of the elongated fatty acid product (e.g., C24:0) by liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: Calculate the percent inhibition for each compound concentration and

determine the IC50 value by fitting the data to a dose-response curve.

Measurement of Very-Long-Chain Fatty Acids (VLCFAs)
in Biological Samples
The quantification of VLCFAs, particularly C26:0, in plasma and tissue samples is crucial for

assessing the in vivo efficacy of ELOVL1 inhibitors. LC-MS/MS is the gold standard for this

analysis.

Experimental Workflow:
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Caption: Workflow for the measurement of VLCFAs in biological samples.

Procedure:

Sample Preparation: Collect plasma or homogenize tissue samples.

Lipid Extraction: Extract total lipids from the samples using a standard method such as the

Folch extraction (chloroform:methanol).
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Hydrolysis: Hydrolyze the extracted lipids to release free fatty acids by saponification (e.g.,

using methanolic KOH).

Derivatization: Derivatize the free fatty acids to improve their chromatographic and mass

spectrometric properties. A common method is esterification to form fatty acid methyl esters

(FAMEs).

LC-MS/MS Analysis:

Inject the derivatized sample into a liquid chromatograph equipped with a C18 reverse-

phase column.

Separate the fatty acid derivatives using a suitable gradient elution.

Detect and quantify the specific VLCFAs of interest using a tandem mass spectrometer

operating in multiple reaction monitoring (MRM) mode.

Use stable isotope-labeled internal standards for accurate quantification.

Data Analysis: Calculate the concentration of each VLCFA by comparing its peak area to that

of the corresponding internal standard.

ELOVL1 Signaling and Inhibition Pathway
The following diagram illustrates the fatty acid elongation pathway and the point of inhibition by

pyrazole amides.
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Caption: The fatty acid elongation cycle and the inhibitory action of pyrazole amides on

ELOVL1.

Conclusion
The initial studies of pyrazole amides have successfully identified potent and selective

inhibitors of ELOVL1. These compounds have demonstrated efficacy in both in vitro and in vivo

models of X-linked adrenoleukodystrophy by reducing the levels of very-long-chain fatty acids.

The data and protocols presented in this guide provide a foundational understanding for

researchers and drug development professionals working on novel therapeutics targeting

ELOVL1. Further research is warranted to optimize the pharmacokinetic and safety profiles of

this promising class of inhibitors for potential clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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